N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Description

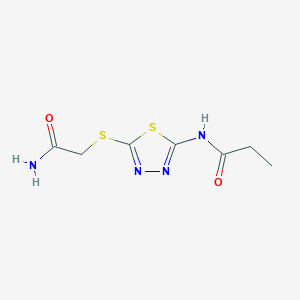

N-(5-((2-Amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a 1,3,4-thiadiazole derivative characterized by a propionamide group at the 2-position of the thiadiazole ring and a thioether-linked 2-amino-2-oxoethyl substituent at the 5-position. This structure confers unique physicochemical properties, such as enhanced polarity due to the amide and amino-oxoethyl groups, which may improve solubility and biological interactions compared to simpler analogs.

Properties

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S2/c1-2-5(13)9-6-10-11-7(15-6)14-3-4(8)12/h2-3H2,1H3,(H2,8,12)(H,9,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHLWXMWEWVTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves the reaction of 2-amino-2-oxoethyl thiol with a suitable thiadiazole precursor. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium or platinum may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related 1,3,4-thiadiazole derivatives from the literature:

Key Observations:

- Substituent Effects on Melting Points: Bulky aromatic substituents (e.g., benzylthio in 5h) correlate with lower melting points (133–135°C), while thiadiazine-thione derivatives (e.g., 5c) exhibit higher thermal stability (169–171°C) . The target compound’s 2-amino-2-oxoethylthio group may lower its melting point due to reduced crystallinity compared to aromatic analogs.

- Synthetic Efficiency: Benzylthio-substituted compounds (e.g., 5h, 88% yield) show higher yields than ethylthio or methylthio analogs, suggesting steric or electronic benefits in synthesis .

Antimicrobial Activity

- Compound 52 (), a thiophene-substituted thiadiazole, demonstrated broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

Anticancer and Apoptosis Induction

- Compounds 3 and 8 () induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). The target compound’s amide and thioether groups could similarly interact with Akt’s active site through hydrogen bonding and hydrophobic interactions .

- N-(5-Methyl-thiadiazol-2-yl)propionamide () exhibited anticancer and cardioprotective effects, highlighting the pharmacological versatility of thiadiazole-propionamide hybrids. The amino-oxoethyl substituent in the target compound may further modulate selectivity or potency .

Molecular Interactions and Drug-Likeness

- Hydrogen Bonding: The 2-amino-2-oxoethyl group provides hydrogen bond donors (NH₂) and acceptors (C=O), enhancing interactions with biological targets like enzymes or DNA. This contrasts with lipophilic substituents (e.g., 4-chlorobenzyl in 5e), which prioritize membrane permeability over target specificity .

Biological Activity

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, an amino group, and a propionamide moiety. Its molecular formula is , and it has a molecular weight of approximately 244.29 g/mol. The presence of the thiadiazole ring is crucial as this scaffold is associated with numerous biological activities.

The biological activity of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, derivatives of 1,3,4-thiadiazoles have been identified as potent inhibitors of inosine 5'-phosphate (IMP) dehydrogenase, an enzyme crucial for purine metabolism .

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. For example, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as fungi such as Candida albicans and Aspergillus niger .

- Cytotoxicity : Some studies have reported cytostatic effects of thiadiazole derivatives on cancer cell lines, suggesting potential applications in oncology .

Biological Activity Data

Case Studies and Research Findings

- Antimicrobial Studies : A series of 2-amino-1,3,4-thiadiazole derivatives were evaluated for their antimicrobial properties. Compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 32 μg/mL to 62.5 μg/mL against various strains, indicating promising antibacterial activity compared to standard antibiotics like streptomycin and fluconazole .

- Cytotoxicity Assessment : The cytotoxic effects of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide were assessed in vitro using L1210 leukemia cells. Results indicated that the compound effectively inhibited cell growth at low concentrations (K_i around 0.1 μM), highlighting its potential as an anticancer agent .

- Mechanistic Insights : Research has shown that the compound's mechanism involves binding to specific enzymes and modulating cellular signaling pathways. This interaction can lead to alterations in gene expression and cellular functions critical for disease progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.